![molecular formula C27H23N3O5 B2592273 N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 892436-03-2](/img/no-structure.png)

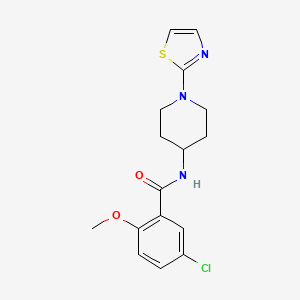

N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several functional groups, including an amide, a benzofuro[3,2-d]pyrimidin-1(2H)-one, and a methoxybenzyl group. These functional groups suggest that the compound might have interesting chemical properties and could potentially be used in a variety of applications, such as in the development of pharmaceuticals or materials .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several ring structures and functional groups. The benzofuro[3,2-d]pyrimidin-1(2H)-one core is a fused ring system, which could potentially impart rigidity to the molecule and affect its chemical properties .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the amide group could undergo hydrolysis or reduction, while the methoxy group could potentially be demethylated .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure and the functional groups it contains. For example, the presence of an amide group could potentially result in the formation of hydrogen bonds, which could affect the compound’s solubility and stability .Applications De Recherche Scientifique

- N-benzyl-2-methyl-4-nitroaniline (BNA), a related compound, has been characterized for its second-order nonlinear optical (NLO) properties . These materials are essential for optical signal-processing devices, and BNA’s unique properties make it promising for next-generation information technology.

- The herbicidal activity of N-benzyl-2-methoxybenzamides was discovered during random screening programs. These compounds interfere with β-carotene biosynthesis in plants, leading to bleaching effects on newly grown leaves .

- N-benzyl-2-methoxy-5-propargyloxybenzoamides have been studied in coordination chemistry. Solid-state and NMR spectra analysis revealed the presence of two isomers differing in the configuration of the iminic bond. X-ray studies of single crystals supported this hypothesis .

- N-benzyl-2-iodo-4-tert-octylbenzene was synthesized using new methods from 4-tert-octylphenol. This approach improved yield and purification, demonstrating the compound’s potential in organic synthesis .

Nonlinear Optical Materials

Herbicide Research

Coordination Chemistry

Organic Synthesis

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 4-methoxybenzaldehyde with 2,4-dioxo-3,4-dihydrobenzofuran-1(2H)-ylacetic acid, followed by the reaction of the resulting intermediate with benzylamine and acetic anhydride.", "Starting Materials": [ "4-methoxybenzaldehyde", "2,4-dioxo-3,4-dihydrobenzofuran-1(2H)-ylacetic acid", "benzylamine", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 2,4-dioxo-3,4-dihydrobenzofuran-1(2H)-ylacetic acid in the presence of a catalyst such as p-toluenesulfonic acid to form 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuran-1(2H)-ylacetic acid.", "Step 2: Reaction of the intermediate from step 1 with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuran-1(2H)-yl)acetamide.", "Step 3: Acetylation of the product from step 2 with acetic anhydride in the presence of a catalyst such as pyridine to form the final product, N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] } | |

Numéro CAS |

892436-03-2 |

Nom du produit |

N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide |

Formule moléculaire |

C27H23N3O5 |

Poids moléculaire |

469.497 |

Nom IUPAC |

N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |

InChI |

InChI=1S/C27H23N3O5/c1-34-20-13-11-19(12-14-20)16-30-26(32)25-24(21-9-5-6-10-22(21)35-25)29(27(30)33)17-23(31)28-15-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3,(H,28,31) |

Clé InChI |

HAPQZRHUDQBXFE-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCC5=CC=CC=C5 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2592197.png)

![2-[4-(Dimethylsulfamoyl)phenyl]ethanesulfonyl fluoride](/img/structure/B2592200.png)

![5-{[(4-fluorophenyl)sulfonyl]amino}-N-isopropyl-2-piperazin-1-ylnicotinamide](/img/structure/B2592201.png)

![N-[2-Hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2592205.png)

![N-[3-Oxo-3-[2-(triazol-1-ylmethyl)piperidin-1-yl]propyl]prop-2-enamide](/img/structure/B2592212.png)